molecular formula C10H12O3S B15332941 Methyl 2-(4-(methylthio)phenoxy)acetate

Methyl 2-(4-(methylthio)phenoxy)acetate

Cat. No.: B15332941
M. Wt: 212.27 g/mol
InChI Key: JPKJSPASKXOVKY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylthio)phenoxy)acetate is an organic compound with the molecular formula C10H12O3S. It is a yellow to colorless oil and is known for its applications in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(methylthio)phenoxy)acetate typically involves the reaction of 4-(methylthio)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(methylthio)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(methylthio)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-(methylthio)phenoxy)acetate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenoxy)acetate
  • Methyl 2-(4-chlorophenoxy)acetate
  • Methyl 2-(4-nitrophenoxy)acetate

Uniqueness

Methyl 2-(4-(methylthio)phenoxy)acetate is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-(4-methylsulfanylphenoxy)acetate

InChI

InChI=1S/C10H12O3S/c1-12-10(11)7-13-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

JPKJSPASKXOVKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)SC

Origin of Product

United States

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